(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
CAS No.: 1177341-97-7
Cat. No.: VC8055117
Molecular Formula: C6H9Cl2N3S
Molecular Weight: 226.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177341-97-7 |
|---|---|
| Molecular Formula | C6H9Cl2N3S |
| Molecular Weight | 226.13 |
| IUPAC Name | imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H7N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h1-2,4H,3,7H2;2*1H |
| Standard InChI Key | GGDPTFFNPHDTFD-UHFFFAOYSA-N |
| SMILES | C1=CSC2=NC(=CN21)CN.Cl.Cl |
| Canonical SMILES | C1=CSC2=NC(=CN21)CN.Cl.Cl |
Introduction
(Imidazo[2,1-b] thiazol-6-ylmethyl)amine dihydrochloride is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound belongs to the imidazo-thiazole class, which is known for its diverse biological activities and synthetic versatility.
Synthesis and Preparation Methods
The synthesis of (imidazo[2,1-b] thiazol-6-ylmethyl)amine dihydrochloride typically involves the formation of the imidazo-thiazole core through cyclization reactions. While specific detailed synthetic routes for this compound are not widely documented, similar compounds in the imidazo-thiazole class often involve the reaction of appropriate precursors such as 2-aminothiazoles with suitable reagents under controlled conditions.
Chemical Reactions and Transformations
This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, similar to other heterocyclic compounds. These reactions can lead to the formation of sulfoxides, sulfones, dihydroimidazole derivatives, and other functionalized compounds.
Types of Reactions
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Oxidation: Uses oxidizing agents like hydrogen peroxide.
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Reduction: Employs reducing agents such as sodium borohydride.
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Substitution: Involves nucleophilic substitution with reagents like alkyl halides.
Applications and Research Findings
(Imidazo[2,1-b] thiazol-6-ylmethyl)amine dihydrochloride serves as a synthetic intermediate in the production of more complex heterocyclic compounds. Its applications span across chemistry, biology, and industry, particularly in the development of specialty chemicals and pharmaceuticals.
Biological Activities
While specific biological activities of this compound are not extensively documented, compounds within the imidazo-thiazole class are known to exhibit a range of biological effects, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
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